REACTION_CXSMILES
|
[C:1]([N:11](C(OCC1C=CC=CC=1)=O)[CH2:12][CH2:13][NH2:14])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].[ClH:25]>C(O)(=O)C>[ClH:25].[C:1]([NH:11][CH2:12][CH2:13][NH2:14])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2] |f:3.4|
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Name
|
N,N-Bis-Carbobenzyloxyethylenediamine
|
Quantity
|
23.91 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)N(CCN)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
12.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The stirred mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
A small amount of solid was removed by filtration
|
Type
|
ADDITION
|
Details
|
the filtrate was diluted with ether (700 mL)
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
to stand at rt for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resulting white solid product was collected by filtration
|
Type
|
WASH
|
Details
|
washed repeatedly with ether
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum dessicator overnight (9.2440 g, 55%)
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
Cl.C(=O)(OCC1=CC=CC=C1)NCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |